2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol
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Overview
Description
2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol, also known as DPMP, is a synthetic compound that has been studied for its potential use in scientific research. DPMP is a phenol derivative and belongs to the class of psychoactive substances. In
Mechanism of Action
2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol works by binding to dopamine receptors in the brain, particularly the D2 receptor. This leads to an increase in dopamine release and a decrease in dopamine reuptake. The net effect is an increase in dopamine signaling, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in animals, suggesting a potential role in the treatment of movement disorders. It has also been shown to have anxiolytic effects, suggesting a potential role in the treatment of anxiety disorders. Additionally, it has been shown to have analgesic effects, suggesting a potential role in the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol is its high affinity for dopamine receptors, particularly the D2 receptor. This makes it a potential tool for studying the role of dopamine in the brain and its effects on behavior. However, one limitation of 2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol is its potential for abuse. It is important to use caution when handling and studying this compound.
Future Directions
There are several potential future directions for research on 2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol. One direction is to study its potential therapeutic effects in the treatment of movement disorders, anxiety disorders, and pain. Another direction is to study its potential for abuse and addiction. Additionally, further research is needed to fully understand the mechanism of action of 2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol and its effects on behavior and cognition.
Synthesis Methods
2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethoxyphenol with 3,4-dihydroisoquinoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting compound with 1-[(4-chlorophenyl)methyl]piperidine.
Scientific Research Applications
2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine receptors, particularly the D2 receptor. This makes it a potential tool for studying the role of dopamine in the brain and its effects on behavior.
properties
IUPAC Name |
2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-9-8-19(22(25)13-21)14-23-11-4-7-20(16-23)24-12-10-17-5-2-3-6-18(17)15-24/h2-3,5-6,8-9,13,20,25H,4,7,10-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPMTCPHYXDVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCC(C2)N3CCC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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